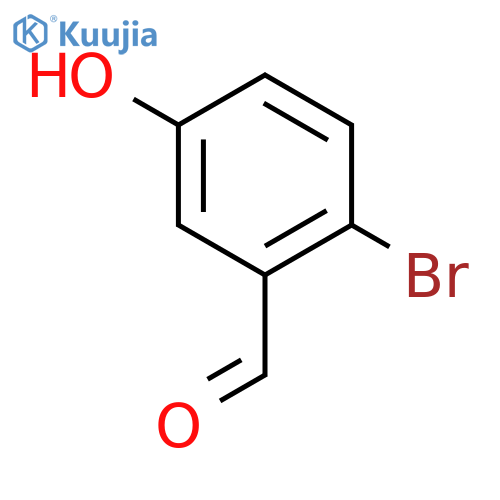Cas no 2973-80-0 (2-Bromo-5-hydroxybenzaldehyde)

2-Bromo-5-hydroxybenzaldehyde structure
商品名:2-Bromo-5-hydroxybenzaldehyde
2-Bromo-5-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-hydroxybenzaldehyde
- 2-Bromo-5-(hydroxy)benzaldehyde
- Benzaldehyde, 2-bromo-5-hydroxy-
-
- MDL: MFCD03033065
- インチ: InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
- InChIKey: SCRQAWQJSSKCFN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C=C(C=C1)O
- BRN: 2079921
計算された属性
- せいみつぶんしりょう: 199.94729g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 199.94729g/mol
- 単一同位体質量: 199.94729g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 10
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 131.0 to 135.0 deg-C
- ふってん: 286.7°C at 760 mmHg
- フラッシュポイント: 127.2℃
- ようかいど: Soluble in chloroform, dichloromethane and ethyl acetate.
- PSA: 37.30000
- LogP: 1.96720
2-Bromo-5-hydroxybenzaldehyde セキュリティ情報
2-Bromo-5-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-5-hydroxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-25g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 98% | 25g |
¥133.00 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65299-100G |
2-bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 100g |
¥ 270.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D485198-1g |
2-BROMO-5-HYDROXYBENZALDEHYDE |
2973-80-0 | 97% | 1g |
$200 | 2023-05-13 | |
| eNovation Chemicals LLC | D403299-100g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 100g |
$1200 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028645-10g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 98% | 10g |
¥60.00 | 2024-08-03 | |
| Ambeed | A182047-5g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 97% | 5g |
$9.0 | 2025-02-26 | |
| abcr | AB466594-1 g |
2-Bromo-5-hydroxybenzaldehyde, 95%; . |
2973-80-0 | 95% | 1g |
€48.10 | 2022-03-01 | |
| abcr | AB466594-5 g |
2-Bromo-5-hydroxybenzaldehyde, 95%; . |
2973-80-0 | 95% | 5g |
€59.70 | 2022-03-01 | |
| TRC | B684690-1g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 1g |
$ 92.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135432-1g |
2-Bromo-5-hydroxybenzaldehyde |
2973-80-0 | 95% | 1g |
¥29.90 | 2023-09-04 |
2-Bromo-5-hydroxybenzaldehyde サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2973-80-0)2-BROMO-5-HYDROXYBENZALDEHYDE
注文番号:LE1951
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:41
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2973-80-0)2-Bromo-5-hydroxybenzaldehyde
注文番号:LE18009
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:17
価格 ($):discuss personally
2-Bromo-5-hydroxybenzaldehyde 関連文献
-
1. One-pot copper-catalyzed three-component reaction: a modular approach to functionalized 2-quinolonesAh Reum Kim,Hee Nam Lim RSC Adv. 2020 10 7855
-
J. A. Barltrop,A. J. Johnson,G. D. Meakins J. Chem. Soc. 1951 181
-
Daniele Rosa-Gastaldo,Andrea Dalla Valle,Tommaso Marchetti,Luca Gabrielli Chem. Sci. 2023 14 8878
-
Eran Sella,Doron Shabat Org. Biomol. Chem. 2013 11 5074
-
Mehrnoosh Bayat,Farzaneh Shemirani,Mostafa Hossein Beyki Anal. Methods 2014 6 5345
2973-80-0 (2-Bromo-5-hydroxybenzaldehyde) 関連製品
- 591-31-1(3-Methoxybenzaldehyde)
- 618-83-7(5-Hydroxyisophthalic acid)
- 139-85-5(Protocatechualdehyde)
- 90-02-8(2-Hydroxybenzaldehyde)
- 100-83-4(3-Hydroxybenzaldehyde)
- 121-71-1(3'-Hydroxyacetophenone)
- 123-08-0(4-Hydroxybenzaldehyde)
- 123-11-5(p-Methoxybenzaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 99-06-9(3-Hydroxybenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2973-80-0)2-BROMO-5-HYDROXYBENZALDEHYDE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2973-80-0)2-Bromo-5-hydroxybenzaldehyde

清らかである:99%
はかる:500g
価格 ($):179.0




